Cas no 6859-66-1 (Magnoline)

Magnoline structure
Magnoline structure
Productnaam:Magnoline
CAS-nummer:6859-66-1
MF:C36H40N2O6
MW:596.712610244751
CID:507390
PubChem ID:12300056

Magnoline Chemische en fysische eigenschappen

Naam en identificatie

    • Magnoline
    • Magnolin
    • (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1S)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methylisoquinolin-7-ol
    • ent-6,6'-Dimethoxy-2,2'-dimethyl-8,18'-seco-berbaman-7,12-diol
    • ent-6,6'-dimethoxy-2,2'-dimethyl-8,18'-seco-berbamane-7,12-diol
    • Grisabutine
    • NSC785184
    • 6859-66-1
    • UNII-850A38GCSI
    • NSC-785184
    • (1R)-1-[[4-[2-Hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • 7-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-1-((4-(2-HYDROXY-5-((1,2,3,4-TETRAHYDRO-7-HYDROXY-6-METHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENYL)METHYL)-6-METHOXY-2-METHYL-, (S-(R*,S*))-
    • Q27269570
    • 850A38GCSI
    • MAGNOLINE [MI]
    • DTXSID901318718
    • 7-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-1-((4-(2-HYDROXY-5-(((1S)-1,2,3,4-TETRAHYDRO-7-HYDROXY-6-METHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENYL)METHYL)-6-METHOXY-2-METHYL-, (1R)-
    • magnoline (stereochemistry undefined)
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[[4-[2-hydroxy-5-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenyl]methyl-6-methoxy-2-methyl-, [S-(R*,S*)]-
    • NSC626646
    • Guatteguamerine
    • FT-0601522
    • C06515
    • CHEBI:6642
    • 1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • SCHEMBL2823145
    • 7-Isoquinolinol,2,3,4-tetrahydro-1-[[4-[2-hydroxy-5-[(1,2,3,4-tetra hydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl) methyl]phenoxy]phenyl]methyl-6-methoxy-2-methyl-, [S-(R*,S*)]-
    • NSC-626646
    • Q27107286
    • Inchi: InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1
    • InChI-sleutel: FDABVSXGAMFQQH-IHLOFXLRSA-N
    • LACHT: CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

Berekende eigenschappen

  • Exacte massa: 596.28900
  • Monoisotopische massa: 596.28863700g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 8
  • Complexiteit: 902
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 94.9Ų
  • XLogP3: 6

Experimentele eigenschappen

  • Smeltpunt: 178-179°
  • PSA: 94.86000
  • LogboekP: 6.03210
  • Specifieke rotatie: D -9.6° (pyridine)

Related Articles

Artikelen aanbevelen

Aanbevolen leveranciers
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd